(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride
Overview
Description
(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H18ClN and a molecular weight of 211.73 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines . This interaction can inhibit the activity of MAO, leading to increased levels of monoamines in the system. Additionally, this compound can bind to certain receptors, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate the cAMP signaling pathway, leading to changes in gene expression and metabolic activity. This compound also affects the expression of genes involved in neurotransmitter synthesis and degradation, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, its binding to MAO inhibits the enzyme’s activity, leading to increased levels of monoamines . Additionally, this compound can modulate the activity of G-protein coupled receptors (GPCRs), influencing downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, with prolonged exposure leading to sustained changes in gene expression and metabolic activity . The exact temporal dynamics of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance neurotransmitter levels and improve cognitive function . At high doses, it can lead to toxic effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, with specific dosages required to achieve desired outcomes without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO and catechol-O-methyltransferase (COMT), influencing the metabolism of monoamines . These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . This compound can accumulate in specific tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its function, with different subcellular environments influencing its interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride typically involves the reaction of 1-methyl-1,2,3,4-tetrahydronaphthalene with formaldehyde and ammonium chloride under acidic conditions . The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include naphthyl ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving neurotransmitter analogs and receptor binding assays.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation is often studied to understand the compound’s potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride include:
- 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
- 1-Methylene-1,2,3,4-tetrahydronaphthalene
- Naphthylamines
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the methanamine group, which imparts unique chemical reactivity and biological activity .
Properties
IUPAC Name |
(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-12(9-13)8-4-6-10-5-2-3-7-11(10)12;/h2-3,5,7H,4,6,8-9,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJIEHMXUHURAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=CC=CC=C21)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432679-35-0 | |
Record name | 1-Naphthalenemethanamine, 1,2,3,4-tetrahydro-1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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